molecular formula C10H9N3OS B11887678 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B11887678
M. Wt: 219.27 g/mol
InChI Key: RSTJBARYNSFZDN-UHFFFAOYSA-N
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Description

2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an ethyl group at the 6th position and an acetonitrile group at the 3rd position. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-aminothiophene with ethyl acetoacetate, followed by cyclization with formamide to form the thieno[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or nitriles in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 2,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
  • 3,5-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential biological activity. This differentiates it from other thieno[2,3-d]pyrimidine derivatives, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a derivative of thieno[2,3-d]pyrimidine, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N4OS
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 691862-35-8

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Specifically, this compound has shown promising results in the following areas:

Antimicrobial Activity

A study indicated that similar thieno[2,3-d]pyrimidine derivatives demonstrated significant activity against Mycobacterium tuberculosis , with a Minimum Inhibitory Concentration (MIC) as low as 8 µg/mL for certain analogs . This suggests that this compound may possess comparable antimicrobial properties.

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have been evaluated for their antitumor potential. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a related compound demonstrated cytotoxicity against human cancer cell lines with IC50 values in the micromolar range .

The mechanisms underlying the biological activity of thieno[2,3-d]pyrimidines often involve:

  • Inhibition of Enzymatic Pathways : Many derivatives act as inhibitors of key enzymes involved in nucleic acid synthesis and metabolism.
  • Interference with Cell Signaling : These compounds may disrupt signaling pathways critical for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study focused on the efficacy of thieno[2,3-d]pyrimidines against Mycobacterium species, several derivatives were synthesized and tested. The results showed that compounds with specific substitutions on the thieno ring exhibited enhanced activity against both Mycobacterium smegmatis and Mycobacterium bovis BCG. The compound exhibited an inhibition range of 30-40% at a concentration of 30 µg/mL .

Case Study 2: Antitumor Activity

A recent investigation into the antitumor properties of thieno[2,3-d]pyrimidine derivatives revealed that certain modifications could significantly improve their cytotoxic effects on human breast cancer cells. The study highlighted that compounds with electron-withdrawing groups showed increased potency compared to their electron-donating counterparts.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetonitrile

InChI

InChI=1S/C10H9N3OS/c1-2-7-5-8-9(15-7)12-6-13(4-3-11)10(8)14/h5-6H,2,4H2,1H3

InChI Key

RSTJBARYNSFZDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC#N

Origin of Product

United States

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